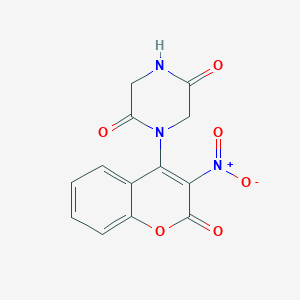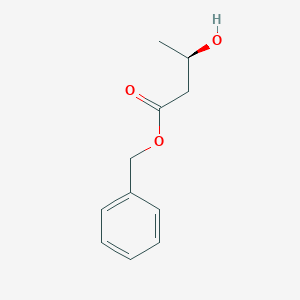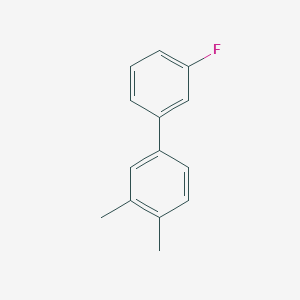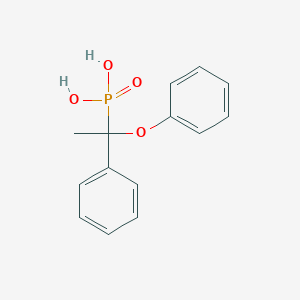
CID 71430644
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 71430644 is a chemical compound with a unique structure and properties that have garnered significant interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CID 71430644 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Industrial production methods may also include additional purification steps to remove impurities and ensure the final product meets stringent quality standards.
化学反応の分析
Types of Reactions: CID 71430644 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired transformation. For example, oxidation reactions may be carried out using hydrogen peroxide or potassium permanganate, while reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used For instance, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound
科学的研究の応用
CID 71430644 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its interactions with biological molecules and its potential as a therapeutic agent. Researchers investigate its effects on cellular processes, protein function, and gene expression, aiming to uncover new insights into disease mechanisms and potential treatments.
Medicine: In medicine, this compound is explored for its potential as a drug candidate. Its unique properties make it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders. Preclinical studies and clinical trials are conducted to evaluate its safety, efficacy, and pharmacokinetics.
Industry: In industry, this compound is used in the development of new materials and products. Its chemical reactivity and stability make it suitable for applications in coatings, adhesives, and polymers. Additionally, it is used in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of CID 71430644 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins, enzymes, or receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. Researchers study these interactions to understand the compound’s mode of action and to identify potential therapeutic targets.
特性
分子式 |
C16H14ClNSn |
|---|---|
分子量 |
374.4 g/mol |
InChI |
InChI=1S/C16H14ClN.Sn/c1-10-7-15-16(14(8-17)11(10)2)13-6-4-3-5-12(13)9-18-15;/h3-7,9H,8H2,1-2H3; |
InChIキー |
INKBZUISKZUKOH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3C=N2)C(=C1C)CCl.[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{Nitroso[4-(pyrrolidine-1-sulfonyl)phenyl]amino}acetic acid](/img/structure/B14386002.png)
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)





![2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]](/img/structure/B14386056.png)


![2-Dibenzofuranol, 6,7,8,9-tetrahydro-1-[(phenylimino)methyl]-](/img/structure/B14386068.png)


